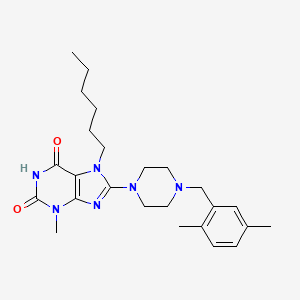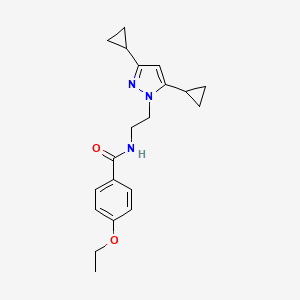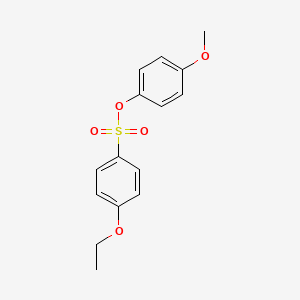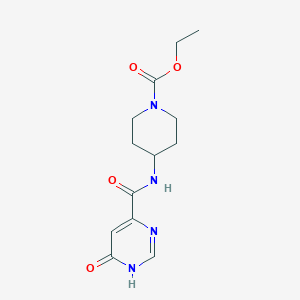
8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H36N6O2 and its molecular weight is 452.603. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antihistaminic Activity
A study by Pascal et al. (1985) synthesized derivatives related to the specified compound, evaluating them for antihistaminic activity. Some derivatives displayed significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential as antihistaminic agents (Pascal, J., Beranger, S., Pinhas, H., Poizot, A., & Désiles, J., 1985).
Structural Characterization
Karczmarzyk et al. (1995) provided structural analysis of a similar compound, offering insights into the molecular geometry and potential interactions relevant for designing pharmacologically active molecules (Karczmarzyk, Z., Karolak-Wojciechowska, J., & Pawłowski, M., 1995).
Antibacterial Activity from Natural Sources
Bara et al. (2020) investigated secondary metabolites from the endophytic fungus Purpureocillium lilacinum, identifying diketopiperazine derivatives with antibacterial activity against Gram-positive bacteria. This research highlights the potential of natural sources for discovering novel bioactive compounds (Bara, R., Kehraus, S., Bogdanov, A., Posangi, J., Losung, F., Egereva, E., Mangindaan, R.E.P., & Koenig, G., 2020).
Psychotropic Activity
A study by Chłoń-Rzepa et al. (2013) focused on the synthesis of 8-aminoalkyl derivatives of purine-2,6-dione, demonstrating potential psychotropic activities through interactions with serotonin receptors. This suggests the applicability of such compounds in developing new treatments for mood disorders (Chłoń-Rzepa, G., Żmudzki, P., Satała, G., Duszyńska, B., Partyka, A., Wróbel, D., Jastrzębska-Więsek, M., Wesołowska, A., Bojarski, A., & Pawłowski, M., 2013).
Antimycobacterial Activity
Konduri et al. (2020) developed novel purine linked piperazine derivatives as potent inhibitors of Mycobacterium tuberculosis, targeting the MurB enzyme to disrupt biosynthesis pathways, indicating their potential as therapeutic agents against tuberculosis (Konduri, S., Prashanth, J., Krishna, V., Sriram, D., Behera, J., Siegel, D., & Rao, K.P., 2020).
Propiedades
IUPAC Name |
8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O2/c1-5-6-7-8-11-31-21-22(28(4)25(33)27-23(21)32)26-24(31)30-14-12-29(13-15-30)17-20-16-18(2)9-10-19(20)3/h9-10,16H,5-8,11-15,17H2,1-4H3,(H,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHKNOOWXNVEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC(=C4)C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2998034.png)
![Methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B2998035.png)
![(Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2998038.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2998040.png)
![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-(1,3,4-trimethyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2998041.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2998042.png)


![ethyl 1-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-3-carboxylate](/img/structure/B2998049.png)
![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2998050.png)
![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2998051.png)


![7-[(3,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2998056.png)